molecular formula C13H13ClN2 B3289855 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine CAS No. 861519-25-7

4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine

Cat. No.: B3289855
CAS No.: 861519-25-7
M. Wt: 232.71 g/mol
InChI Key: SFZKLGASTAQEPB-UHFFFAOYSA-N
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Description

4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine is an organic compound with the molecular formula C13H13ClN2 and a molecular weight of 232.71 g/mol . This compound is characterized by the presence of a chloro group, a methyl group, and a phenyl group attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine typically involves the reaction of 4-chloro-5-methylbenzene-1,2-diamine with phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps like purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed:

    Oxidation: Quinones, oxidized derivatives

    Reduction: Amines, reduced products

    Substitution: Substituted benzene derivatives

Mechanism of Action

The mechanism of action of 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

  • 4-Chloro-5-methylbenzene-1,2-diamine
  • N1-Phenylbenzene-1,2-diamine
  • 4-Chloro-N1-phenylbenzene-1,2-diamine

Comparison: 4-Chloro-5-methyl-N1-phenylbenzene-1,2-diamine is unique due to the presence of both chloro and methyl groups on the benzene ring, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different chemical and biological activities, making it a valuable molecule for specific applications .

Properties

IUPAC Name

4-chloro-5-methyl-1-N-phenylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2/c1-9-7-13(12(15)8-11(9)14)16-10-5-3-2-4-6-10/h2-8,16H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZKLGASTAQEPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)N)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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